

An In-depth Technical Guide to the NMR Analysis of Ethyl 4-nitrobenzoate

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Compound of Interest

Compound Name: *Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate*

Cat. No.: B581058

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Disclaimer: The following technical guide provides a detailed NMR analysis for Ethyl 4-nitrobenzoate. The originally requested compound, **Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate**, is not analyzed here due to the absence of publicly available NMR data. Ethyl 4-nitrobenzoate has been selected as a structurally relevant analogue to demonstrate the requested format and content for a comprehensive NMR analysis whitepaper.

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of substituted benzoate esters using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Ethyl 4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chemical structure, featuring an ethyl ester group and a nitro-substituted aromatic ring, gives rise to a characteristic NMR spectrum. A detailed analysis of its ^1H and ^{13}C NMR data is crucial for confirming its identity, purity, and for understanding the electronic effects of the substituents on the benzene ring. This document provides a comprehensive overview of the NMR analysis of Ethyl 4-nitrobenzoate, including tabulated spectral data, detailed experimental protocols, and visual representations of the molecular structure and its NMR-active nuclei.

Data Presentation

The quantitative ^1H and ^{13}C NMR data for Ethyl 4-nitrobenzoate are summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

^1H NMR Data

Signal	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment
1	8.28	d	8.8 Hz	2H	H-2, H-6
2	8.15	d	8.8 Hz	2H	H-3, H-5
3	4.41	q	7.1 Hz	2H	-OCH ₂ CH ₃
4	1.42	t	7.1 Hz	3H	-OCH ₂ CH ₃

^{13}C NMR Data

Signal	Chemical Shift (δ)	Assignment
1	164.8	C=O
2	150.8	C-4
3	135.9	C-1
4	130.6	C-2, C-6
5	123.5	C-3, C-5
6	61.8	-OCH ₂ CH ₃
7	14.2	-OCH ₂ CH ₃

Experimental Protocols

The following protocols describe the standard procedures for acquiring the ^1H and ^{13}C NMR spectra of Ethyl 4-nitrobenzoate.

Sample Preparation

- **Dissolution:** Approximately 10-20 mg of Ethyl 4-nitrobenzoate is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (0 ppm).
- **Filtration:** The resulting solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- **Degassing (Optional):** For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

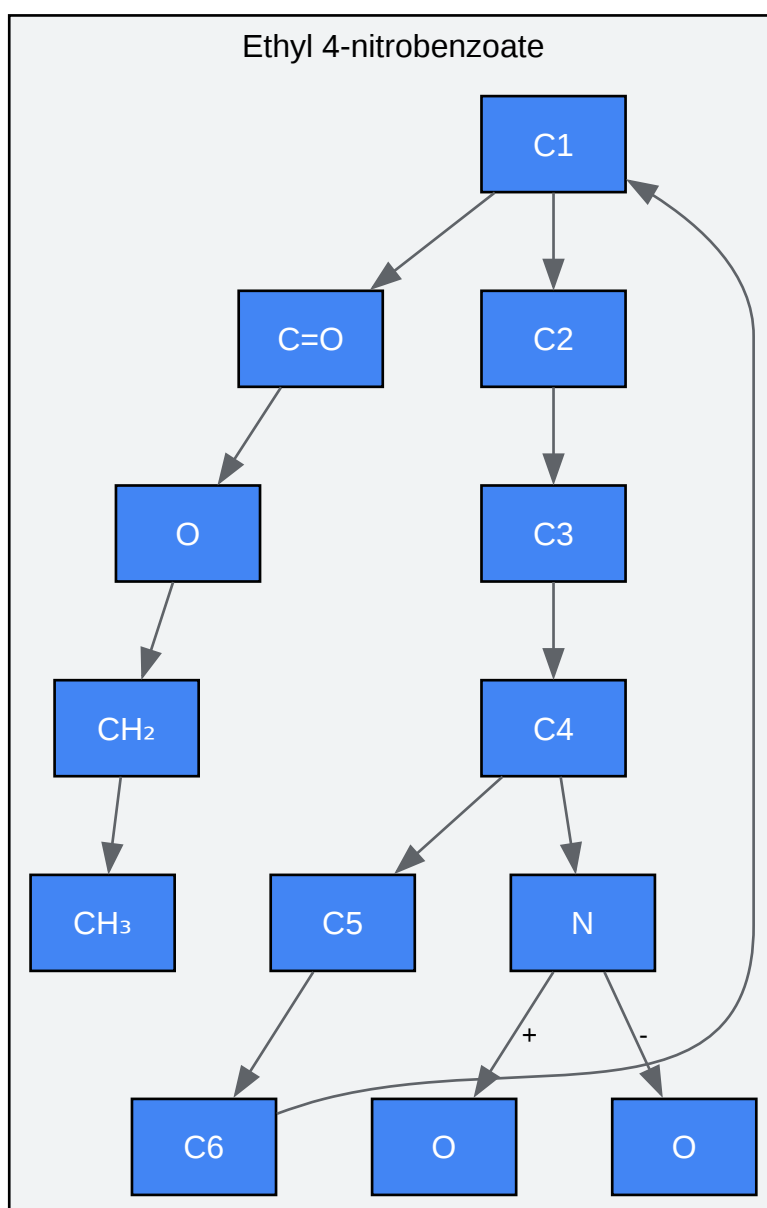
- **Instrumentation:** NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher.
- **^1H NMR Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence is used.
 - **Number of Scans:** 8 to 16 scans are typically acquired to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is used between scans.
 - **Spectral Width:** A spectral width of approximately 10-12 ppm is commonly used.
- **^{13}C NMR Parameters:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - **Number of Scans:** Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024) is required.

- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Spectral Width: A spectral width of around 200-220 ppm is typical.

Visualization

The following diagrams provide a visual representation of the molecular structure of Ethyl 4-nitrobenzoate and an illustrative workflow for its NMR analysis.

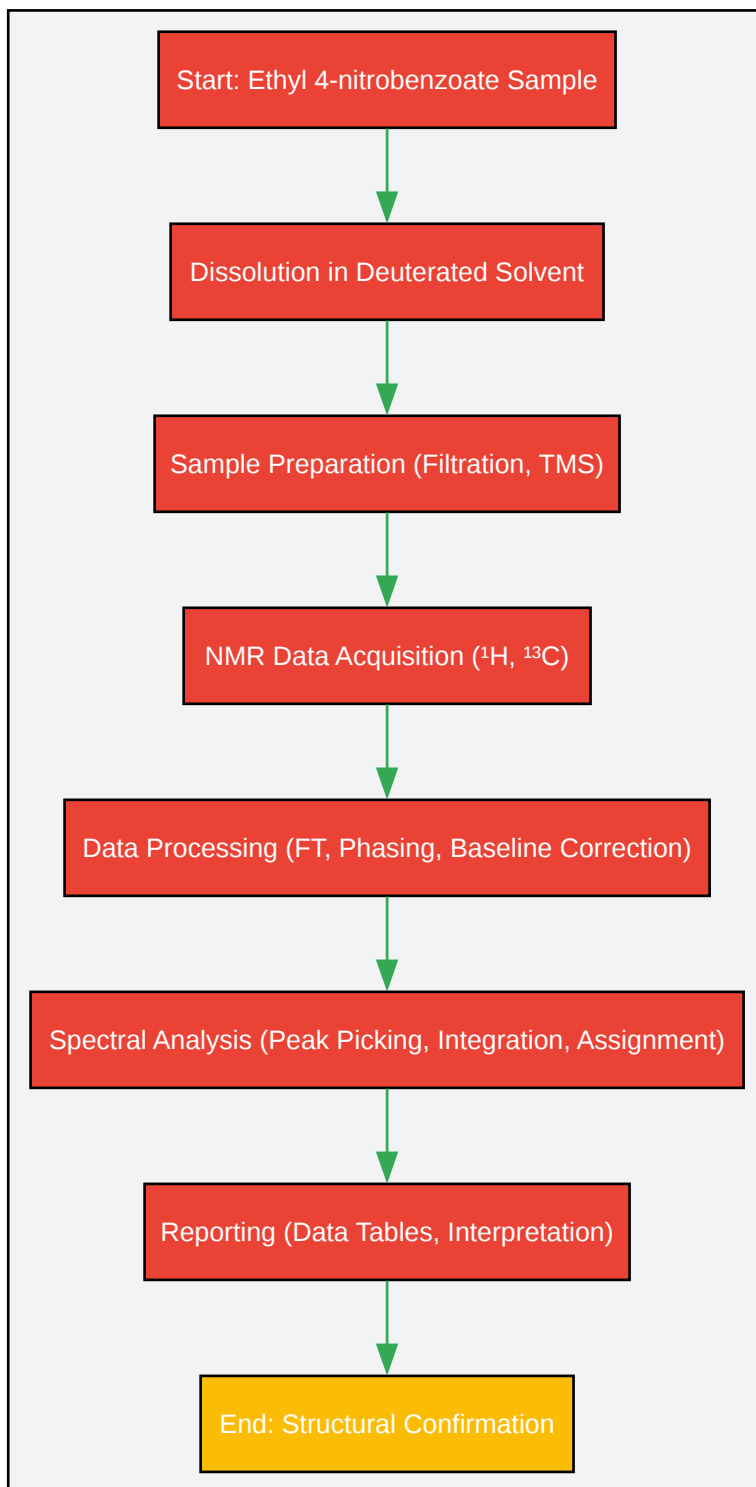
Molecular Structure of Ethyl 4-nitrobenzoate



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Caption: Molecular structure of Ethyl 4-nitrobenzoate.

NMR Analysis Workflow



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Caption: Experimental workflow for NMR analysis.

Conclusion

The ^1H and ^{13}C NMR spectra of Ethyl 4-nitrobenzoate are highly informative and allow for the unambiguous assignment of all proton and carbon signals. The chemical shifts and coupling patterns are consistent with the known electronic effects of the nitro and ethyl carboxylate groups on the aromatic ring. This technical guide provides a foundational understanding of the NMR characterization of this important chemical intermediate and serves as a template for the analysis of related substituted aromatic compounds. The detailed protocols and data presentation formats are intended to be a valuable resource for scientists in the fields of chemical synthesis, quality control, and drug discovery.

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